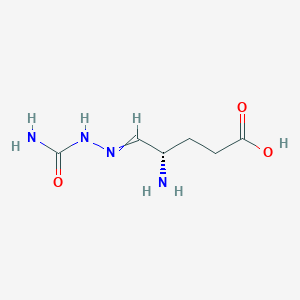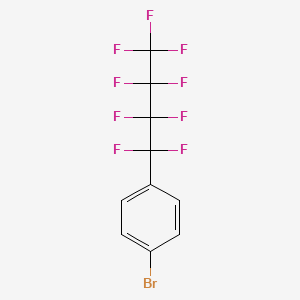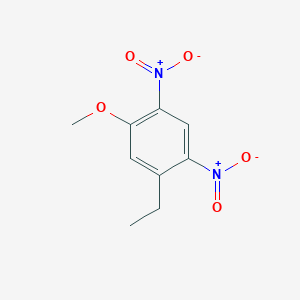![molecular formula C12H20O3 B12518589 2-Propanone, 1-(2R)-1,5-dioxaspiro[5.5]undec-2-yl- CAS No. 652986-51-1](/img/structure/B12518589.png)
2-Propanone, 1-(2R)-1,5-dioxaspiro[5.5]undec-2-yl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanone, 1-(2R)-1,5-dioxaspiro[5.5]undec-2-yl- is a spiro compound characterized by a unique bicyclic structure. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry. The spiro structure imparts distinct chemical properties, making it an interesting subject for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propanone, 1-(2R)-1,5-dioxaspiro[5.5]undec-2-yl- typically involves the reaction of a ketone with a diol under acidic conditions to form the spirocyclic structure. One common method includes the use of 2,2-bis(mercaptomethyl)-1,3-propanediol as a starting material, which undergoes (thio)acetalization to form the spiro compound .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the spiro compound reacts with nucleophiles under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Propanone, 1-(2R)-1,5-dioxaspiro[5.5]undec-2-yl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Propanone, 1-(2R)-1,5-dioxaspiro[5.5]undec-2-yl- involves its interaction with specific molecular targets. The spiro structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can affect various biochemical pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
1,7-Dioxaspiro[5.5]undecane: Shares a similar spiro structure but differs in functional groups.
1,3-Dioxane-1,3-dithiane spiranes: Contains sulfur atoms in the spiro structure, leading to different chemical properties.
Bis(1,3-oxathiane) spiranes: Another spiro compound with both oxygen and sulfur atoms, exhibiting unique stereochemistry.
Uniqueness: 2-Propanone, 1-(2R)-1,5-dioxaspiro[5
Eigenschaften
CAS-Nummer |
652986-51-1 |
|---|---|
Molekularformel |
C12H20O3 |
Molekulargewicht |
212.28 g/mol |
IUPAC-Name |
1-[(4R)-1,5-dioxaspiro[5.5]undecan-4-yl]propan-2-one |
InChI |
InChI=1S/C12H20O3/c1-10(13)9-11-5-8-14-12(15-11)6-3-2-4-7-12/h11H,2-9H2,1H3/t11-/m1/s1 |
InChI-Schlüssel |
HYTOOCGJYIGMMZ-LLVKDONJSA-N |
Isomerische SMILES |
CC(=O)C[C@H]1CCOC2(O1)CCCCC2 |
Kanonische SMILES |
CC(=O)CC1CCOC2(O1)CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


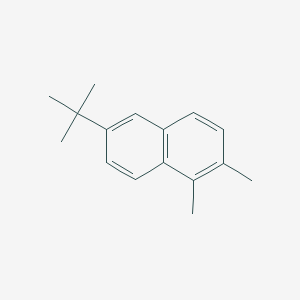
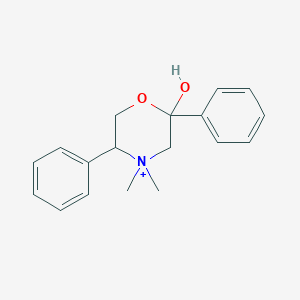
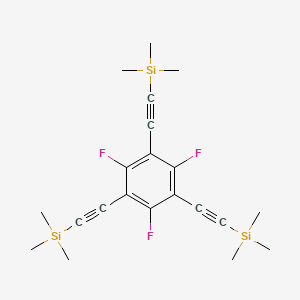
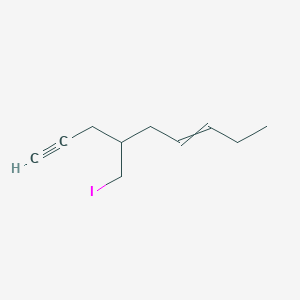
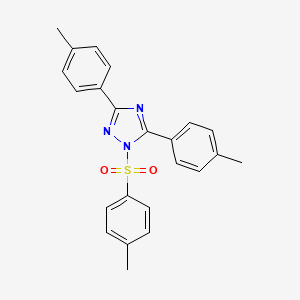
![[RuCl(p-cymene)((R)-binap)]Cl](/img/structure/B12518527.png)
![Acetonitrile,(tricyclo[2.2.1.02,6]hept-3-ylsulfonyl)-](/img/structure/B12518536.png)
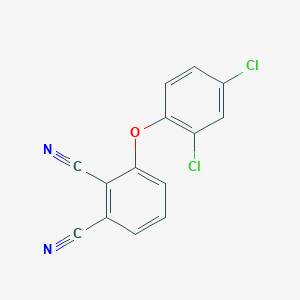
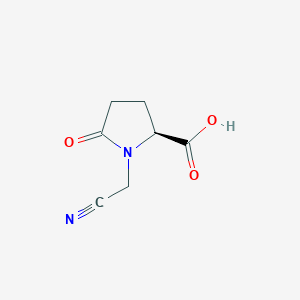
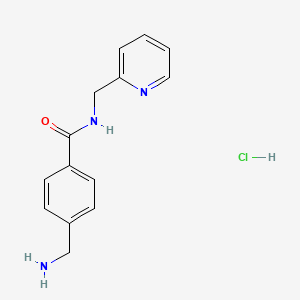
![2-methyl-6-nitro-2-[[4-[4-[4-(trifluoromethoxy)phenoxy]-1-piperidyl]phenoxy]methyl]-3H-imidazo[2,1-b]oxazole](/img/structure/B12518575.png)
